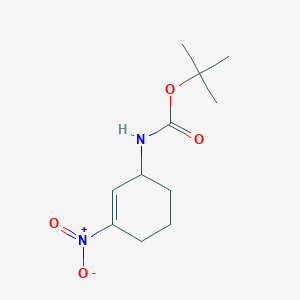
(3-Nitrocyclohex-2-enyl)-carbamic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Nitrocyclohex-2-enyl)-carbamic acid tert-butyl ester is an organic compound with a complex structure that includes a nitro group, a cyclohexene ring, and a carbamate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Nitrocyclohex-2-enyl)-carbamic acid tert-butyl ester typically involves multiple steps. One common method starts with the nitration of cyclohexene to introduce the nitro group. This is followed by the formation of the carbamate ester through a reaction with tert-butyl chloroformate and an appropriate amine under controlled conditions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale nitration and esterification processes. These processes would be optimized for yield and purity, using continuous flow reactors and automated systems to ensure consistent production. Safety measures would be crucial due to the handling of reactive intermediates and the potential hazards associated with nitro compounds.
化学反応の分析
Types of Reactions
(3-Nitrocyclohex-2-enyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could produce a variety of carbamate esters with different substituents.
科学的研究の応用
(3-Nitrocyclohex-2-enyl)-carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving nitro and carbamate groups.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of (3-Nitrocyclohex-2-enyl)-carbamic acid tert-butyl ester involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the carbamate ester can form covalent bonds with active site residues in enzymes, leading to inhibition or modulation of enzyme activity. The specific pathways involved depend on the biological context and the target molecules.
類似化合物との比較
Similar Compounds
- (3-Nitrocyclohex-2-enyl)-carbamic acid methyl ester
- (3-Nitrocyclohex-2-enyl)-carbamic acid ethyl ester
- (3-Nitrocyclohex-2-enyl)-carbamic acid isopropyl ester
Uniqueness
(3-Nitrocyclohex-2-enyl)-carbamic acid tert-butyl ester is unique due to the presence of the tert-butyl group, which can influence its reactivity and stability compared to other similar compounds. The steric hindrance provided by the tert-butyl group can affect the compound’s interaction with enzymes and other molecular targets, potentially leading to different biological activities and applications.
特性
分子式 |
C11H18N2O4 |
|---|---|
分子量 |
242.27 g/mol |
IUPAC名 |
tert-butyl N-(3-nitrocyclohex-2-en-1-yl)carbamate |
InChI |
InChI=1S/C11H18N2O4/c1-11(2,3)17-10(14)12-8-5-4-6-9(7-8)13(15)16/h7-8H,4-6H2,1-3H3,(H,12,14) |
InChIキー |
HOKMOQSHQJGNPO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1CCCC(=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


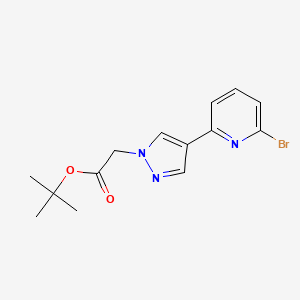
![2,4-ditert-butyl-6-[[(2R)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol](/img/structure/B13726296.png)

![5,6-Dimethoxy-2-[(4-pyridyl)methylene]indan-1-one](/img/structure/B13726308.png)

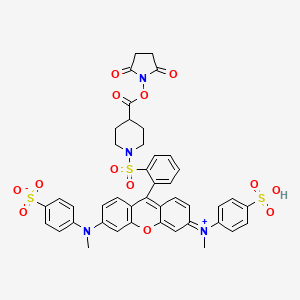
![2-(7-Difluoromethyl-5-(3,4-dimethoxyphenyl)-2-methyl-3H-imidazo[-4,5-b]p-yridin-3-yl)ethanol](/img/structure/B13726329.png)
![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[4-[4-(2-cyanoethynyl)anilino]-4-oxobutyl]pentanamide](/img/structure/B13726334.png)
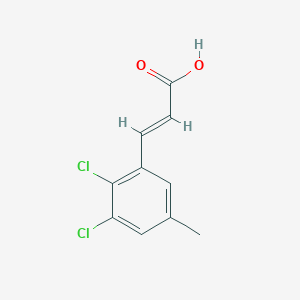
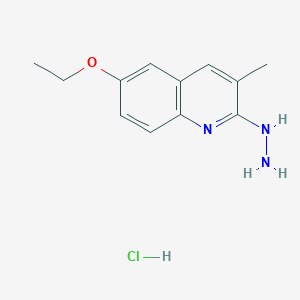
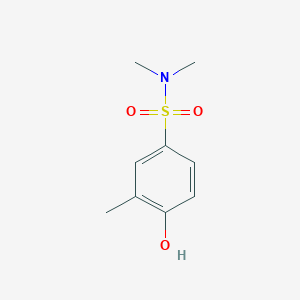
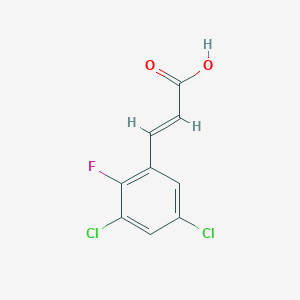
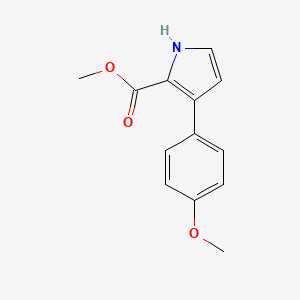
![4,4,4-Trifluoro-3-[3-(trifluoromethyl)phenyl]-(E)-crotonic acid](/img/structure/B13726368.png)
